molecular formula C16H13N9O B2869161 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-68-8

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2869161
CAS RN: 1396757-68-8
M. Wt: 347.342
InChI Key: QBHUVMPEYBNBNG-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective negative allosteric modulator of the GABAA receptor.

Scientific Research Applications

Synthesis Techniques and Properties

Microwave-assisted synthesis has been utilized to efficiently produce N-(1H-tetrazol-5-yl) derivatives, including similar structures to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, showcasing their potential in bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method offers a significant reduction in reaction time compared to conventional heating methods, highlighting an innovative approach to synthesizing tetrazole derivatives with potential scientific research applications in various fields (Hu et al., 2011).

Electrochromic and Photoluminescence Properties

Research into the electrochromic and photoluminescence properties of polyamides with pendent carbazole groups derived from similar tetrazole structures has revealed their potential in materials science. These compounds exhibit high thermal stability, strong and flexible film-forming capabilities, and significant electrochromic performance, changing color upon electrochemical oxidation. This suggests that N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide and its derivatives could be explored for use in smart materials and electronic devices (Hsiao et al., 2013).

Antiallergic and Antitumor Activities

A study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which share a structural resemblance to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, has demonstrated promising antiallergic activities. These compounds, particularly one with an ED50 value of 0.8 mg/kg po, showed significant potency, suggesting the potential of tetrazole derivatives in developing new antiallergic agents (Honma et al., 1983).

Synthesis and Characterization of Derivatives

Studies on the synthesis and characterization of tetrazole and pyrazole amides derivatives indicate a broad spectrum of biological activities, including antimicrobial properties. These findings underscore the versatility and potential of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide in scientific research, particularly in the development of new pharmaceutical compounds with enhanced biological activities (Talupur et al., 2021).

Potential in Energetic Materials

Research into nitrogen-rich energetic compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, showcases the utility of tetrazole derivatives in the development of energetic materials. The thermal stability, high decomposition temperatures, and predicted detonation velocities suggest the potential of similar structures, including N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, for use in explosives and propellants (Qin et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(tetrazol-1-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N9O/c1-11-2-6-14(7-3-11)25-20-15(19-22-25)16(26)18-12-4-8-13(9-5-12)24-10-17-21-23-24/h2-10H,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHUVMPEYBNBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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